N-(2,5-Difluoro-4-nitrophenyl)acetamide
Overview
Description
N-(2,5-Difluoro-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6F2N2O3 It is a derivative of acetanilide, where the phenyl ring is substituted with two fluorine atoms and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,5-Difluoro-4-nitrophenyl)acetamide can be synthesized through the reaction of 2,5-difluoro-4-nitroaniline with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature overnight, and the product is isolated through standard workup procedures, including extraction and purification by chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Difluoro-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Major Products Formed
Reduction: 2,5-Difluoro-4-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,5-Difluoro-4-nitrobenzoic acid and acetamide.
Scientific Research Applications
N-(2,5-Difluoro-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2,5-Difluoro-4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms and the nitro group can enhance the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would depend on the particular biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluoro-6-nitrophenyl)acetamide: Similar structure but with different positions of the fluorine and nitro groups.
N-(4-Nitrophenyl)acetamide: Lacks the fluorine substituents, which can significantly alter its chemical and biological properties.
N-(2,5-Difluoro-4-aminophenyl)acetamide: The nitro group is reduced to an amino group, leading to different reactivity and applications .
Uniqueness
N-(2,5-Difluoro-4-nitrophenyl)acetamide is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing fluorine atoms and a nitro group can enhance its stability and binding properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(2,5-difluoro-4-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O3/c1-4(13)11-7-2-6(10)8(12(14)15)3-5(7)9/h2-3H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJFRSVXQJJKDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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